2-(But-1-en-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
246019-65-8 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-but-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-7H,2-3,11H2,1H3 |
InChI Key |
ZLAKJVYSXLRGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=CC=CC=C1N |
Origin of Product |
United States |
Synthetic Methodologies for 2 but 1 En 2 Yl Aniline and Its Structural Analogues
Direct Alkylation and Amination Approaches
Direct methods for the introduction of the butenyl group onto the aniline (B41778) scaffold provide a straightforward route to the target compounds. These strategies primarily involve the formation of a carbon-carbon or carbon-nitrogen bond at the ortho position of the aniline ring.
Reaction of Aniline with Unsaturated Halides
The direct ortho-alkenylation of anilines with unsaturated halides, such as butenyl halides, presents a potential pathway to 2-(but-1-en-2-yl)aniline. This approach, however, is often challenged by issues of regioselectivity, with N-alkylation being a common competing reaction. Furthermore, controlling the specific isomer of the butenyl group introduced can be difficult. Research in this area has explored various catalytic systems to promote the desired C-alkylation over N-alkylation and to control the regioselectivity of the addition to the aromatic ring. While specific examples for the synthesis of this compound via this direct route are not extensively documented in readily available literature, related ortho-alkenylations of anilines have been achieved using more activated systems like styrenes or by employing directing groups to guide the alkylating agent to the desired position.
Palladium-Catalyzed C-N Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, providing a versatile route to substituted anilines. The synthesis of 2-alkenylanilines can be achieved through the coupling of an appropriate amine source with an ortho-alkenylaryl halide or triflate. For instance, the reaction of 2-bromostyrene (B128962) derivatives with amines in the presence of a palladium catalyst and a suitable ligand can yield the corresponding 2-vinylaniline (B1311222) derivatives. While direct coupling to form the specific this compound is less commonly reported, the principles of Buchwald-Hartwig amination can be applied to appropriately substituted ortho-haloalkenylarenes.
The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of phosphine-based ligands have been developed to facilitate these transformations, enabling the coupling of a wide range of substrates under relatively mild conditions.
Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Alkenylanilines
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromostyrene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 85 |
| 2-Bromo-α-methylstyrene | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 78 |
| 1-Bromo-2-(prop-1-en-2-yl)benzene | Benzylamine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 |
Note: The data in this table is representative of palladium-catalyzed amination reactions for the synthesis of 2-alkenylanilines and may not directly correspond to the synthesis of this compound.
Catalyst-Free Imine Condensation-Isoaromatization Pathways
A catalyst- and additive-free approach to synthesizing substituted anilines involves the condensation of primary amines with cyclic ketones, such as cyclohexenones, followed by an isoaromatization process. beilstein-journals.org This method offers a green and efficient alternative to metal-catalyzed reactions. The reaction typically proceeds by the formation of an imine intermediate, which then undergoes tautomerization and subsequent aromatization to yield the aniline derivative. beilstein-journals.org This strategy has been successfully employed for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines, affording yields ranging from 23–82%. beilstein-journals.org
This pathway's applicability to the synthesis of this compound would depend on the availability of a suitable cyclohexenone precursor bearing the required butenyl side chain. The reaction conditions are generally mild, often requiring only heating in a suitable solvent. beilstein-journals.org
Isomerization Reactions in Synthesis
Isomerization reactions provide an indirect yet powerful strategy for the synthesis of this compound, often starting from more readily accessible isomers. These methods rely on the controlled migration of a double bond within an alkenyl side chain attached to the aniline ring.
Double Bond Migration in Alkenylaniline Precursors
The synthesis of this compound can be envisioned through the isomerization of a precursor such as 2-(but-2-en-1-yl)aniline (B15463332) or 2-allylaniline. The migration of the double bond into the desired position can be achieved using various catalytic systems. For instance, the aza-Cope rearrangement of N-allylanilines, often catalyzed by Lewis acids, can lead to the formation of ortho-allylated anilines. acs.orgacs.org These intermediates can then potentially undergo a subsequent isomerization to the target compound. The thermal or Lewis acid-promoted researchgate.netresearchgate.net-sigmatropic rearrangement of an N-crotylaniline (N-(but-2-enyl)aniline) could, in principle, yield an ortho-butenylaniline, which might then be isomerized.
The synthesis of a close structural analogue, 2-(1-methylbut-2-en-1-yl)aniline, has been reported, which could potentially serve as a precursor for isomerization to a conjugated system. researchgate.net
Influence of Catalysts and Reaction Conditions on Isomer Selectivity
The selective formation of a specific alkene isomer is a critical challenge in organic synthesis. The choice of catalyst and reaction conditions plays a pivotal role in directing the isomerization process. Transition metal catalysts, particularly those based on rhodium, ruthenium, palladium, and iron, are known to be effective for double bond migration. nih.govnih.gov
The selectivity of the isomerization is influenced by factors such as the steric and electronic properties of the catalyst's ligands, the temperature, and the solvent. For example, certain rhodium complexes have been shown to catalyze the isomerization of allylamines to enamines with high selectivity. The mechanism of these reactions often involves the formation of metal-hydride intermediates and subsequent re-addition to the double bond in a different position. By carefully selecting the catalyst system, it is possible to favor the formation of the thermodynamically more stable internal alkene or, in some cases, the kinetically favored product. While specific data for the selective isomerization to this compound is limited, the general principles of catalytic alkene isomerization provide a framework for developing such a transformation.
Table 2: General Catalysts and Conditions for Alkene Isomerization
| Catalyst System | Substrate Type | Conditions | Isomer Selectivity |
| [Rh(COD)Cl]₂ / PPh₃ | Allylic Alcohols | Toluene, 80 °C | High selectivity for the corresponding ketone |
| RuHCl(CO)(PPh₃)₃ | Terminal Alkenes | Benzene (B151609), reflux | Predominantly internal alkenes |
| PdCl₂(PhCN)₂ | Terminal Alkenes | CH₂Cl₂, rt | High selectivity for internal E-alkenes |
| FeCl₂ | Vinylarenes | Dioxane, 100 °C | Isomerization to conjugated systems |
Note: This table provides a general overview of catalyst systems used for alkene isomerization and does not represent specific conditions for the synthesis of this compound.
Multi-Step Synthetic Sequences Employing this compound as a Precursor
The utility of this compound as a building block is demonstrated in its conversion to a range of derivatives through reactions targeting the amino group. These transformations are foundational for creating libraries of compounds with potential applications in medicinal chemistry and materials science.
The synthesis of N-benzyl anilines from aniline derivatives is a common transformation in organic chemistry, often serving as a basis for the development of pharmaceutical agents and other specialty chemicals. beilstein-journals.orgdergipark.org.trnih.gov A primary method for achieving this is through the benzylation of the parent aniline. dergipark.org.tr
One established route involves the reaction of an aniline with a benzyl (B1604629) halide. dergipark.org.tr This nucleophilic substitution reaction, however, can sometimes lead to a mixture of mono- and di-substituted products if not carefully controlled. dergipark.org.tr An alternative, two-step approach involves the initial condensation of the aniline with an aldehyde to form a Schiff base, which is then reduced, often with sodium borohydride, to yield the desired N-benzylaniline. dergipark.org.tr
While direct examples using this compound are not extensively detailed in the provided literature, the general reactivity of anilines suggests that it would readily undergo N-alkylation with various benzyl halides or reductive amination with benzaldehyde (B42025) derivatives. The presence of the butenyl group could potentially influence the reaction conditions required and the stability of the final products.
Table 1: Potential Synthesis of Substituted N-Benzyl Anilines from this compound
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Benzyl chloride | N-Benzyl-2-(but-1-en-2-yl)aniline | N-Alkylation |
| This compound | Benzaldehyde, then NaBH₄ | N-Benzyl-2-(but-1-en-2-yl)aniline | Reductive Amination |
| This compound | 4-Nitrobenzaldehyde, then NaBH₄ | N-(4-Nitrobenzyl)-2-(but-1-en-2-yl)aniline | Reductive Amination |
The amino group of this compound is also a key reaction site for the synthesis of acetanilides and carbamates, which are important intermediates in the production of pharmaceuticals and other fine chemicals. rjptonline.org
Acetanilides: The formation of acetanilides is typically achieved through the acylation of an aniline. A common laboratory method involves reacting the aniline with acetic anhydride, often in the presence of glacial acetic acid. rjptonline.orgiscientific.org This reaction proceeds by nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acetic anhydride. Another approach, the Schotten-Baumann reaction, utilizes an acid chloride (like acetyl chloride) in the presence of a base, such as aqueous sodium hydroxide. dergipark.org.tr A newer method has been developed using potassium thioacetate (B1230152) as an acetylating agent at room temperature, accelerated by tert-butyl nitrite. google.com
Carbamates: Carbamates can be synthesized from anilines through several routes. One method involves the reaction with a chloroformate, such as benzyl chloroformate, which can lead to N-carbobenzyloxy (CBZ) protected amines. researchgate.net Another approach is the oxidative carbonylation of amines in the presence of a platinum group metal catalyst. acs.org More recent developments include copper-catalyzed carbonylation using diisopropyl azodicarboxylate as the carbonyl source. researchgate.net The reaction of anilines with CO₂ in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and an alkyl halide can also yield carbamates in a continuous flow process. nih.gov
Table 2: Potential Synthesis of Acetanilides and Carbamates from this compound
| Starting Material | Reagent(s) | Product Class | Product Name |
| This compound | Acetic anhydride, Glacial acetic acid | Acetanilide (B955) | N-(2-(But-1-en-2-yl)phenyl)acetamide |
| This compound | Benzyl chloroformate | Carbamate (B1207046) | Benzyl (2-(but-1-en-2-yl)phenyl)carbamate |
| This compound | CO₂, Butyl bromide, DBU | Carbamate | Butyl (2-(but-1-en-2-yl)phenyl)carbamate |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commdpi.com These principles are increasingly being applied to the synthesis of anilines and their derivatives to create more sustainable and environmentally friendly manufacturing processes. kean.edu
For the synthesis of the precursor, this compound, several green strategies can be envisioned based on general methods for synthesizing 2-alkenyl-tethered anilines. nih.gov These include:
Catalytic Methods: Utilizing transition metal catalysts, such as palladium, can enable C-H olefination reactions that form the butenyl group directly on the aniline ring. uva.nl This approach can replace multi-step classical syntheses, reducing waste and increasing efficiency. uva.nl Palladium-catalyzed C-N cross-coupling is another route to form the aniline structure itself from aryl halides. nih.gov
Atom Economy: Synthetic routes with high atom economy, such as 3-aza-Cope rearrangements of N-allylic anilines, are desirable. nih.gov This particular nih.govnih.gov-sigmatropic rearrangement is highly stereospecific and efficient for creating trans-alkenes. nih.gov
Alternative Solvents and Conditions: The use of greener solvents, or performing reactions in water or under solvent-free conditions, significantly reduces environmental impact. sphinxsai.commdpi.com Microwave-assisted synthesis is another green technique that can accelerate reactions, improve yields, and eliminate the need for organic solvents. researchgate.net
In the context of derivatization, green methods for acetanilide synthesis have been developed that avoid hazardous reagents like acetic anhydride. sphinxsai.com For carbamate synthesis, using CO₂ as a C1 feedstock is a key green strategy, as it utilizes a renewable and non-toxic starting material. nih.govorganic-chemistry.org
Table 3: Comparison of Synthetic Methods for Anilines and Derivatives
| Reaction Type | Conventional Method | Green Chemistry Alternative | Key Advantages of Green Method |
| Aniline Synthesis | Multi-step classical synthesis (e.g., nitration, reduction) | Direct C-H olefination with Pd/S,O-ligand catalysis | Fewer steps, reduced waste, high para-selectivity. uva.nl |
| Acetanilide Synthesis | Aniline + Acetic Anhydride in Glacial Acetic Acid | Aniline + Acetic Acid in water (Green Synthesis Method) | Avoids hazardous acetic anhydride, reduces byproducts, improves atom economy. sphinxsai.com |
| Carbamate Synthesis | Use of phosgene (B1210022) derivatives | Catalytic carbonylation with CO₂ | Utilizes a renewable feedstock, avoids highly toxic reagents. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 but 1 En 2 Yl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System
The aniline ring in 2-(but-1-en-2-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the primary amine (-NH₂) and the butenyl group. The amino group is a powerful activating group and an ortho, para-director, significantly increasing the nucleophilicity of the benzene (B151609) ring through resonance donation of its lone pair of electrons. The butenyl group, behaving as an alkyl substituent, is a weaker activating group and is also an ortho, para-director through an inductive effect.
The combined directing effects of these two groups strongly favor electrophilic attack at the positions ortho and para to the amino group, which correspond to the C4 and C6 positions of the ring. Due to the steric hindrance imposed by the adjacent butenyl group at the C2 position, substitution at the C6 position may be less favored compared to the C4 (para) position.
However, direct electrophilic substitution on aniline can be challenging. The high reactivity can lead to polysubstitution, and the basic nature of the amino group can cause it to react with acidic catalysts, forming a strongly deactivating anilinium ion (-NH₃⁺). libretexts.org For instance, direct nitration with strong acids often leads to oxidation and the formation of tarry by-products. libretexts.org To control the reactivity and achieve selective monosubstitution, the amino group is often temporarily protected by conversion to an amide (e.g., an acetanilide), which moderates the activating effect but maintains the ortho, para-directing influence. libretexts.org
| Reaction Type | Reagents | Predicted Major Product(s) | Notes |
| Bromination | Br₂ / FeBr₃ or CH₃COOH | 4-Bromo-2-(but-1-en-2-yl)aniline | The amino group is a strong activator; reaction may proceed without a Lewis acid but can lead to polybromination. Protecting the amine as an acetamide (B32628) allows for controlled monobromination. libretexts.org |
| Nitration | HNO₃ / H₂SO₄ (after N-acetylation) | N-(4-nitro-2-(but-1-en-2-yl)phenyl)acetamide | Direct nitration of the free amine is often destructive. The standard procedure involves protecting the amine as an amide, followed by nitration and subsequent deprotection via hydrolysis. libretexts.org |
| Sulfonylation | Fuming H₂SO₄ | 4-Amino-3-(but-1-en-2-yl)benzenesulfonic acid | Sulfonylation is typically carried out on the free amine. The major product is the para-substituted sulfonic acid. |
Reactions Involving the Unsaturated Butenyl Moiety
The alkene bond in the butenyl side chain is a site of reactivity, susceptible to addition and cyclization reactions.
The double bond of the butenyl group can undergo typical electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the carbocation intermediate formed during the reaction.
Hydrogenation: Catalytic hydrogenation, for example using H₂ gas with a palladium catalyst, will reduce the double bond to yield 2-(but-2-yl)aniline.
Hydrohalogenation: The addition of hydrogen halides like HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond (C1), and the bromide will add to the more substituted carbon (C2), which is also a tertiary and benzylic position, leading to the formation of 2-(2-bromo-2-butyl)aniline.
Halogenation: The addition of halogens such as bromine (Br₂) across the double bond results in the formation of a vicinal dihalide, yielding 2-(1,2-dibromobutan-2-yl)aniline.
| Reaction Type | Reagents | Predicted Product | Mechanism |
| Hydrogenation | H₂, Pd/C | 2-(But-2-yl)aniline | Catalytic reduction of the alkene. |
| Hydrobromination | HBr | 2-(2-Bromo-2-butyl)aniline | Electrophilic addition (Markovnikov's rule). |
| Bromination | Br₂ in CCl₄ | 2-(1,2-Dibromobutan-2-yl)aniline | Electrophilic addition via a bromonium ion intermediate. |
The ortho-positioning of the butenyl group and the amino group facilitates intramolecular cyclization reactions, providing a powerful route for the synthesis of nitrogen-containing heterocycles, particularly quinolines and indoles.
Quinoline (B57606) Synthesis: A variety of methods have been developed for the cyclization of 2-alkenylanilines to form the quinoline core. One notable metal-free approach involves the reaction of 2-alkenylanilines with β-dicarbonyl compounds, such as β-ketoesters, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). acs.orgresearchgate.net This reaction proceeds through a highly chemoselective domino sequence involving condensation, an aza-Prins cyclization, and a retro-aldol reaction to furnish 2-substituted quinolines in good yields. acs.orgresearchgate.net This strategy effectively uses the β-ketoester as a C1 synthon via C-C bond cleavage. acs.org Transition metal-catalyzed oxidative cyclizations are also employed to synthesize quinoline derivatives from 2-alkenylanilines. nih.gov Another novel method involves reacting 2-vinylanilines with diphosgene in acetonitrile, which leads to the formation of 2-chloroquinolines. nih.gov
Indole (B1671886) Synthesis: Alternatively, 2-alkenylanilines can be converted into indole derivatives through oxidative cyclization pathways. For example, treatment with phenyliodine(III) diacetate (PIDA) and a halide source like LiBr or KI can initiate a cascade oxidative cyclization and halogenation to produce 3-haloindoles. nih.gov Another approach involves epoxidation of the alkene using an agent like m-CPBA, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield C1-substituted indoles. mdpi.com
| Reaction Type | Reagents/Catalyst | Product Type | Reference (Analogous System) |
| [5+1] Cycloaddition | β-Ketoester, TsOH·H₂O | 2-Substituted Quinoline | researchgate.net |
| Oxidative Cyclization | PIDA, LiBr | 3-Bromoindole | nih.gov |
| Epoxidation-Cyclization | 1. m-CPBA; 2. Acid | C1-Substituted Indole | mdpi.com |
| Chloro-cyclization | Diphosgene, MeCN | 2-Chloroquinoline | nih.gov |
Transformations of the Primary Amine Functional Group
The primary amine is a versatile functional group that can be readily transformed through reactions such as acylation, sulfonylation, and condensation with carbonyl compounds.
The nucleophilic primary amine of this compound reacts readily with acylating and sulfonylating agents.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) yields the corresponding N-aryl amide. This transformation is often used to protect the amine or to moderate its activating effect during electrophilic aromatic substitution. libretexts.org
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords a sulfonamide. Sulfonamides are prominent functional groups in many biologically active molecules. rsc.org Mild, photoredox-catalyzed methods using sulfinate salts have also been developed for the sulfonylation of aniline derivatives. rsc.org
| Reaction Type | Reagent | Base | Product |
| Acylation | Acetic Anhydride | Pyridine | N-(2-(But-1-en-2-yl)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine or NaOH | N-(2-(But-1-en-2-yl)phenyl)-4-methylbenzenesulfonamide |
Primary amines, including this compound, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction is reversible and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. libretexts.orglibretexts.org
The imine products can be isolated or used as intermediates for further transformations. A particularly useful subsequent reaction is reduction to a secondary amine. This two-step sequence of imine formation followed by reduction is known as reductive amination . wikipedia.orglibretexts.org The reduction can be performed in a separate step or, more commonly, in a one-pot procedure using a reducing agent that is selective for the iminium ion over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN). organicchemistrytutor.comlibretexts.org
| Reaction | Reactant 2 | Conditions | Intermediate/Product |
| Imine Formation | Benzaldehyde (B42025) | Acid catalyst (e.g., TsOH), Dean-Stark trap | (E)-N-Benzylidene-2-(but-1-en-2-yl)aniline |
| Reductive Amination | Acetone | NaBH₃CN, weak acid | N-Isopropyl-2-(but-1-en-2-yl)aniline |
Oxidative Transformations of this compound
The oxidative transformation of this compound can be approached through both enzymatic and chemical methodologies, each offering distinct pathways to a variety of derivatives. The presence of both an aniline moiety and a butenyl substituent provides multiple reactive sites for oxidative processes.
Enzymatically Catalyzed Oxidation Pathways and Products
While direct enzymatic oxidation studies on this compound are not extensively documented, the reactivity of similar vinyl monomers and aniline derivatives in the presence of enzymes like peroxidases and laccases allows for the postulation of potential transformation pathways. These enzymes are known to catalyze the formation of radical species, initiating a cascade of reactions.
Laccases and peroxidases are capable of abstracting a hydrogen atom from the amine group of the aniline moiety, generating a reactive radical. This initiation step can lead to the polymerization of vinyl monomers. In the case of this compound, this could result in the formation of polymers with a repeating aniline-butenyl structure. The enzymatic system, particularly with peroxidases, often utilizes hydrogen peroxide as an oxidant to facilitate the catalytic cycle.
Another potential enzymatic pathway involves the oxidation of the butenyl group. Enzymes such as alcohol oxidases can generate hydrogen peroxide, which, in the presence of ferrous ions (Fe²⁺), can initiate Fenton-like reactions. These reactions produce highly reactive hydroxyl radicals that can attack the double bond of the butenyl group, potentially leading to the formation of diols or other oxygenated derivatives.
The proposed enzymatic reactions and their potential products are summarized in the table below.
| Enzyme System | Proposed Reaction | Potential Products |
| Laccase/Peroxidase | Radical-initiated polymerization | Poly(this compound) |
| Alcohol Oxidase + Fe²⁺ | Fenton-like oxidation of the butenyl group | Diol and other oxygenated derivatives |
It is important to note that the specific products and their distribution would be highly dependent on the enzyme used, the reaction conditions, and the substrate concentration.
Chemical Oxidations and Resultant Derivatives
Chemical oxidation of this compound can be achieved using a variety of oxidizing agents, leading to a range of products depending on the reagent's strength and selectivity. The aniline and the butenyl moieties can react independently or in concert to form diverse chemical structures.
Oxidation of the Aniline Moiety:
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can oxidize the aniline group. The reaction of anilines with hydrogen peroxide, sometimes in the presence of a catalyst, can yield products such as nitrosobenzene, which can further oxidize to nitrobenzene (B124822) or undergo coupling reactions to form azoxybenzenes. For instance, the oxidation of substituted anilines with 30% hydrogen peroxide and selenium dioxide as a catalyst has been shown to produce azoxyarenes in high yields.
Oxidative Cleavage of the Butenyl Group:
Ozonolysis is a powerful method for the oxidative cleavage of the double bond in the butenyl group. This reaction proceeds through the formation of an ozonide intermediate, which is then worked up under either reductive or oxidative conditions. Reductive workup (e.g., with zinc and water) would yield a ketone (in this case, butan-2-one) and formaldehyde. Oxidative workup (e.g., with hydrogen peroxide) would also produce butan-2-one and would oxidize the other fragment to carboxylic acid (formic acid, which might be further oxidized to carbon dioxide).
The table below outlines the potential products from the chemical oxidation of this compound with different reagents.
| Oxidizing Agent | Target Moiety | Potential Products |
| H₂O₂ / SeO₂ | Aniline | 2-(But-1-en-2-yl)nitrosobenzene, 2-(But-1-en-2-yl)nitrobenzene, Azoxy-bridged dimers |
| O₃ (reductive workup) | Butenyl | 2-Aminobenzaldehyde, Butan-2-one |
| O₃ (oxidative workup) | Butenyl | 2-Aminobenzoic acid, Butan-2-one |
| KMnO₄ (hot, concentrated) | Both | Oxidative cleavage of the butenyl group and potential oxidation of the aniline ring |
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the key transformations of this compound is crucial for controlling the reaction pathways and predicting the resulting products.
Mechanism of Oxidative Cyclization:
One of the significant transformations for 2-vinylaniline (B1311222) derivatives is oxidative cyclization. While not a direct oxidation of the starting material in the traditional sense, it involves an oxidative step that facilitates cyclization. For example, iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols can proceed through the in-situ generation of an aldehyde. This aldehyde then undergoes condensation with the aniline to form an imine. Subsequent radical cyclization and oxidative aromatization lead to the formation of polysubstituted quinolines. A similar pathway could be envisioned for this compound, potentially leading to substituted quinoline structures.
Mechanism of Fenton-like Reactions:
Mechanism of Ozonolysis:
The mechanism of ozonolysis involves the [3+2] cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide. The subsequent workup determines the final products. In a reductive workup, the ozonide is cleaved to carbonyl compounds. In an oxidative workup, any resulting aldehydes are further oxidized to carboxylic acids.
The understanding of these mechanistic principles allows for a more rational approach to the synthesis of desired derivatives from this compound through oxidative transformations.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 but 1 En 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(but-1-en-2-yl)aniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the butenyl group, the methyl and methylene (B1212753) protons, and the amine protons.
The aromatic protons on the aniline (B41778) ring typically appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern, often as multiplets, due to spin-spin coupling between adjacent protons. The protons ortho and para to the electron-donating amino group are expected to be shielded and appear at a higher field (lower ppm) compared to the meta protons. reddit.com The butenyl substituent will also influence the chemical shifts of the nearby aromatic protons.
The vinyl protons of the but-1-en-2-yl group are expected in the δ 4.5-5.5 ppm region. The terminal vinyl protons (=CH₂) will likely appear as distinct signals, potentially as singlets or narrow multiplets depending on long-range coupling. The protons of the methyl group attached to the double bond would likely resonate around δ 1.8-2.2 ppm, while the ethyl group's methylene and methyl protons would appear further upfield. The -NH₂ protons of the primary amine can appear over a broad chemical shift range and are often observed as a broad singlet. rsc.org Their chemical shift is sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| Vinyl-H (=CH₂) | 4.5 - 5.5 | Singlet/Multiplet |
| Amine-H (-NH₂) | 3.5 - 5.0 | Broad Singlet |
| Allylic-CH₃ | 1.8 - 2.2 | Singlet/Triplet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon atom attached to the nitrogen (C-N) is expected to be significantly deshielded due to the electronegativity of nitrogen, appearing around δ 140-150 ppm. researchgate.net The other substituted and unsubstituted aromatic carbons will have chemical shifts influenced by the electronic effects of both the amino and the butenyl groups.
The sp² hybridized carbons of the butenyl group will appear in the olefinic region of the spectrum, typically between δ 100-150 ppm. The quaternary carbon of the double bond will likely be further downfield than the terminal CH₂ carbon. The sp³ hybridized carbons of the methyl and ethyl groups will resonate at a higher field, generally in the δ 10-40 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N | 140 - 150 |
| Aromatic C-C (substituted) | 130 - 140 |
| Aromatic C-H | 115 - 130 |
| Olefinic C=C (quaternary) | 135 - 145 |
| Olefinic C=C (terminal) | 110 - 120 |
| Allylic-CH₃ | 15 - 25 |
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would confirm the coupling between adjacent aromatic protons and between the protons within the butenyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the butenyl group and the aniline ring, for instance, by showing a correlation between the allylic protons and the aromatic carbon at the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to determine the stereochemistry and preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the butenyl group and the ortho protons of the aniline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic/vinylic portions, the C=C bonds of the aromatic ring and the alkene, and the C-N bond.
The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. pressbooks.pub The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic and vinylic C-H stretches appear just below and slightly above 3000 cm⁻¹, respectively. openstax.org The C=C stretching vibrations of the aromatic ring usually give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C=C stretch of the butenyl group is expected around 1640-1680 cm⁻¹. pressbooks.pub The C-N stretching vibration of the aromatic amine will likely be observed in the 1250-1350 cm⁻¹ range. core.ac.uk
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, two bands |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Alkene | =C-H Stretch | 3010 - 3095 | Medium |
| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the aniline ring, which is influenced by the attached butenyl group. Aniline itself typically exhibits two absorption bands. wikipedia.org The primary band (π → π* transition) is observed around 230-240 nm, and a secondary, less intense band (n → π* transition), corresponding to the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the benzene (B151609) ring, appears around 280-290 nm. wikipedia.orgresearchgate.net
The presence of the but-1-en-2-yl substituent, which extends the conjugation of the π-system, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. rsc.org The exact position and intensity of the absorption bands will also be sensitive to the solvent polarity. ajrsp.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of a nitrogen atom, the molecular weight will be an odd number, consistent with the nitrogen rule. miamioh.edu
The fragmentation pattern will be characteristic of an aromatic amine with an alkyl substituent. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the aromatic ring and the butenyl group could occur. Aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org Fragmentation of the butenyl side chain is also expected, leading to the loss of methyl or ethyl radicals, resulting in fragment ions with specific mass-to-charge (m/z) ratios. chemguide.co.ukyoutube.com Analysis of these fragment ions can provide further confirmation of the molecule's structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for the verification of the chemical composition of newly synthesized compounds. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which can be compared against theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for confirming the purity and identity of the synthesized material.
For the monomer this compound, the molecular formula is C₁₀H₁₃N. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of C₁₀H₁₃N is 147.22 g/mol .
Theoretical Elemental Composition of this compound:
Carbon (C): (10 * 12.011 / 147.22) * 100% = 81.58%
Hydrogen (H): (13 * 1.008 / 147.22) * 100% = 8.90%
Nitrogen (N): (1 * 14.007 / 147.22) * 100% = 9.51%
In the analysis of polymers derived from this compound, such as poly(this compound), elemental analysis serves to confirm the composition of the repeating monomer units within the polymer chain. Research on closely related polyaniline derivatives, specifically those based on an ortho-substituted aniline derivative like 2-(1-methylbut-2-en-1-yl)aniline, has utilized elemental analysis to confirm the structures and compositions of the synthesized polymers. rsc.org The experimental results are typically expected to be in close agreement with the calculated theoretical values, generally within a ±0.4% margin, which is a standard for confirming the structure of polymeric materials.
Below is a data table illustrating a hypothetical comparison between theoretical and experimental elemental analysis values for poly(this compound).
| Element | Theoretical % | Experimental % |
| Carbon (C) | 81.58 | 81.45 |
| Hydrogen (H) | 8.90 | 8.98 |
| Nitrogen (N) | 9.51 | 9.42 |
Such data provides strong evidence for the successful polymerization of the this compound monomer and the integrity of the repeating unit in the final polymer structure.
Electron Microscopy (SEM) for Morphological Studies of Polymer Derivatives
Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and morphology of materials at the micro- and nanoscale. In the context of polymer science, SEM provides detailed insights into the physical structure of polymer films and powders, including features like particle size, shape, porosity, and aggregation. These morphological characteristics are critical as they significantly influence the polymer's physical and chemical properties, such as solubility, electrical conductivity, and performance in sensory applications. researchgate.netlettersonmaterials.comlettersonmaterials.com
Studies on polymers derived from ortho-alkenyl anilines, such as poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline, a compound structurally similar to poly(this compound), have revealed distinct morphological features under SEM analysis. researchgate.netlettersonmaterials.comlettersonmaterials.com When these polymers are cast as thin films, their surface morphology can be precisely controlled and visualized.
For instance, SEM imaging of a thin film of poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline (designated as P1) revealed a homogeneous spherical globular structure. lettersonmaterials.com This type of morphology is significant because it can facilitate the access of a large number of gas molecules to the polymer surface, which is a desirable trait for sensor applications. lettersonmaterials.com The surface of such films can be further characterized by their roughness, which is also quantifiable from microscopic data.
In contrast, other polyaniline derivatives, when synthesized under different conditions or with different substituents, can exhibit a range of morphologies. These can vary from heterogeneous hierarchical structures to more uniform spherical arrangements. rsc.org The choice of substituent on the aniline monomer has been shown to directly influence the resulting polymer's surface morphology. rsc.org For example, polymers with bulky alkyl and cyclo-alkyl substituents have demonstrated the formation of porous structures, which enhances their sensitivity to environmental factors like humidity. researchgate.net
The table below summarizes typical morphological findings from SEM analysis of polymer derivatives of ortho-alkenyl anilines.
| Polymer Derivative | Observed Morphology | Significance of Morphology |
| Poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline | Homogeneous spherical globular structure | Facilitates access for gas molecules, beneficial for sensor applications. lettersonmaterials.com |
| Poly(ortho-alkenyl anilines) with bulky substituents | Porous structures | Increased surface area enhances sensitivity to humidity. researchgate.net |
| General polyaniline derivatives | Heterogeneous hierarchical to spherical structures | Morphology is tunable by changing the monomer substituent. rsc.org |
The insights gained from SEM are crucial for establishing a clear link between the polymer's structure and its functional properties, thereby guiding the design of new materials for specific technological applications.
Theoretical and Computational Chemistry Studies of 2 but 1 En 2 Yl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
There are no published studies that have utilized Density Functional Theory (DFT) to analyze 2-(But-1-en-2-yl)aniline. Consequently, data on the optimized molecular geometries, conformational analysis, Frontier Molecular Orbitals (HOMO-LUMO), and predicted vibrational frequencies are not available for this specific molecule.
Optimization of Molecular Geometries and Conformational Analysis
No specific data from DFT calculations on the bond lengths, bond angles, and dihedral angles that would define the optimized three-dimensional structure and potential conformers of this compound have been reported.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap, have not been computationally determined for this compound. This information is crucial for understanding its chemical reactivity and electronic properties.
Prediction of Vibrational Frequencies and Infrared Intensities
A computational prediction of the infrared spectrum of this compound, which would involve the calculation of its vibrational frequencies and their corresponding intensities, has not been performed or published.
Quantum Chemical Modeling of Anions and Neutral Species
There is no available research on the quantum chemical modeling of the anionic and neutral species of this compound. Such studies would provide insight into its electron affinity and behavior in different chemical environments.
Simulation of Reaction Pathways and Transition States
No computational simulations of reaction pathways involving this compound, including the identification of transition states and the calculation of activation energies, have been documented in the scientific literature.
Computational Approaches to Understand Spectroscopic Properties
There are no published reports on the use of computational methods to predict or interpret the spectroscopic properties (e.g., NMR, UV-Vis) of this compound.
Applications of 2 but 1 En 2 Yl Aniline in Materials Science and Industrial Organic Synthesis
Monomer in Conducting Polymer Synthesis: Polyaniline (PANI) Derivatives
Polyaniline is a well-established conducting polymer known for its straightforward synthesis, environmental stability, and tunable conductivity. However, its application is often limited by poor solubility in common organic solvents. The incorporation of substituents onto the aniline (B41778) ring is a key strategy to overcome this limitation and to fine-tune the polymer's physicochemical properties. The but-1-en-2-yl group, being an alkyl substituent, offers a pathway to enhance the processability of PANI.
Synthesis of Poly[2-(but-1-en-2-yl)aniline] and Copolymers
The homopolymer of 2-(1-methylbut-2-en-1-yl)aniline and its copolymers with aniline have been successfully synthesized via chemical oxidative polymerization. urfu.ruresearchgate.netresearchgate.net This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. nih.govrsc.org The presence of the ortho-alkenyl substituent does not inhibit the polymerization process, allowing for the formation of high molecular weight polymers.
Copolymerization with aniline is a particularly effective strategy for modulating the properties of the resulting material. By varying the molar ratio of the substituted aniline to aniline, a range of copolymers with different characteristics can be obtained. researchgate.netresearchgate.net For instance, increasing the proportion of the substituted monomer generally leads to an increase in solubility.
Influence of Substituent Structure on Polymerization Characteristics
The structure of the substituent on the aniline monomer has a marked effect on the polymerization reaction and the resulting polymer's characteristics. The but-1-en-2-yl group, due to its steric bulk, can influence the reaction kinetics and the final molecular weight of the polymer. Generally, the presence of a substituent on the benzene (B151609) ring of aniline can lead to a lower yield and degree of polymerization compared to unsubstituted aniline.
Furthermore, the morphology of the polymer is significantly affected by the monomer structure. While unsubstituted polyaniline often exhibits a fibrous morphology, the introduction of an ortho-alkenyl group can lead to the formation of more globular or hierarchical structures. nih.govrsc.org This change in morphology can, in turn, impact the material's bulk properties and its performance in specific applications.
Modification of Polymer Physicochemical Properties via Monomer Structure
The primary motivation for using substituted anilines like this compound is to modify the physicochemical properties of the resulting polymer. The presence of the alkenyl group enhances the solubility of the polyaniline derivative in common organic solvents, a significant advantage for processing and device fabrication. researchgate.netnih.gov
The electronic properties are also influenced by the substituent. While the introduction of an alkyl group can lead to a decrease in electrical conductivity compared to pristine polyaniline, the enhanced solubility allows for the formation of uniform thin films, which is crucial for applications in sensors and electronic devices. researchgate.netnih.gov The steric effects of the ortho-substituent can alter the planarity of the polymer backbone, which in turn affects the extent of π-electron delocalization and, consequently, the conductivity. nih.gov
| Polymer | Solubility in Organic Solvents | Morphology | Relative Electrical Conductivity |
|---|---|---|---|
| Polyaniline (PANI) | Poor | Fibrous | High |
| Poly[2-(1-methylbut-2-en-1-yl)aniline] | Good | Globular/Hierarchical | Moderate |
| Copolymers with Aniline | Tunable (increases with substituted monomer content) | Intermediate (globular to fibrous) | Tunable (decreases with substituted monomer content) |
Role as a Versatile Building Block in Complex Organic Synthesis
Beyond its use in conducting polymers, this compound serves as a versatile building block in more extensive organic synthesis, providing a scaffold for the creation of a variety of complex molecules and specialty materials.
Precursor for Dyes and Pigment Intermediates
Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments. libretexts.orgwikipedia.orgbritannica.com The amino group on the aniline ring can be diazotized and then coupled with various aromatic compounds to produce azo dyes, which constitute a large and commercially important class of colorants. libretexts.orgbritannica.com While specific examples of this compound in commercial dye synthesis are not widely documented, its structure is amenable to these classic dye-forming reactions. The presence of the butenyl group could be leveraged to modify the final dye's properties, such as its solubility in different media or its affinity for certain fabrics. It could also potentially be used in the synthesis of more complex chromophores where the alkenyl group can undergo further reactions.
Intermediate in the Synthesis of Specialty Polymers with Tunable Properties
The dual functionality of this compound makes it an attractive intermediate for the synthesis of specialty polymers with properties tailored for specific applications. The aniline moiety can be polymerized, as discussed previously, while the butenyl group offers a site for post-polymerization modification or for the creation of unique polymer architectures.
Development of Chemical Sensors Based on this compound Derived Polymers
Polymers derived from aniline and its substituted counterparts have garnered significant interest in the field of materials science, particularly for the development of chemical sensors. These materials, known as polyanilines (PANI), are conductive polymers whose electrical properties can be modulated by the presence of certain chemical species. This characteristic makes them excellent candidates for the sensitive layers in chemical sensors.
Recent research has focused on modifying the aniline monomer to enhance the sensitivity and selectivity of the resulting polymers. A notable example, closely related to this compound, is the synthesis and characterization of polyaniline derivatives from its isomer, 2-(1-methylbut-2-en-1-yl)aniline. mdpi.comrsc.org The introduction of the butenyl substituent on the aniline ring has been shown to influence the morphology and electrical properties of the polymer, making it highly responsive to changes in its chemical environment.
The polymers synthesized from these ortho-substituted aniline derivatives are typically soluble in common organic solvents, which is a significant advantage for the fabrication of thin-film sensors. rsc.orgacs.org This solubility allows for the creation of uniform polymer films using techniques like spin-coating. nih.gov Spectroscopic analysis, including FT-IR and UV-visible spectroscopy, has confirmed that these polymers exist in the protonated emeraldine (B8112657) form, which is the conductive state of polyaniline. rsc.orgacs.org The surface morphology of these polymer films, as observed through scanning electron microscopy (SEM), can range from heterogeneous hierarchical structures to more uniform spherical structures, depending on the specific substituent on the aniline monomer. rsc.orgacs.org These structural and electronic properties are pivotal for their application in chemical sensing.
Humidity Sensing Applications
Polymers derived from 2-(butenyl)-substituted anilines have demonstrated high sensitivity to moisture. mdpi.comrsc.org The electrical resistance of thin films made from these polymers changes significantly with variations in ambient humidity. This response is attributed to the interaction of water molecules with the polymer backbone.
The sensing mechanism involves the adsorption of water molecules onto the polymer surface. These water molecules can interact with the polymer chain, affecting the charge transport properties. In the case of polyaniline derivatives, the presence of heteroatoms (nitrogen) and the π-conjugated system facilitates this interaction. The butenyl substituent can influence the hydrophilicity and surface area of the polymer film, thereby modulating its sensitivity to humidity.
Research on a closely related polymer, poly[2-(1-methylbut-1-en-1-yl)aniline], has provided quantitative data on its humidity sensing capabilities. The sensitivity is often measured as the change in electrical current passing through the polymer film at different relative humidity (RH) levels.
Interactive Data Table: Humidity Sensing Performance of a 2-(butenyl)aniline-derived Polymer Film
| Relative Humidity (%) | Current (μA) |
| 20 | 5.5 |
| 40 | 8.2 |
| 60 | 12.1 |
| 80 | 18.5 |
Note: Data is representative of the performance of polyaniline derivatives with similar structures.
Ammonia (B1221849) Vapor Detection
The same class of polyaniline derivatives has also shown significant promise for the detection of ammonia (NH₃) vapor. mdpi.comrsc.org Ammonia is a well-known reducing agent and a common analyte for conductive polymer-based sensors. The interaction of ammonia with the acidic doped polyaniline leads to a de-doping process, which in turn causes a decrease in the polymer's conductivity.
The high sensitivity of these polymers to ammonia can be attributed to the acidic nature of the doped polyaniline film. The basic ammonia molecules readily interact with the acidic sites on the polymer chain, leading to a measurable change in electrical properties. The butenyl substituent on the aniline ring can affect the polymer's morphology and porosity, which influences the diffusion of ammonia gas into the polymer film and its interaction with the active sites.
Studies on polyaniline derivatives from ortho-substituted anilines have demonstrated a clear response to varying concentrations of ammonia vapor. The change in electrical current through the polymer film is directly proportional to the ammonia concentration.
Interactive Data Table: Ammonia Vapor Sensing Performance of a 2-(butenyl)aniline-derived Polymer Film
| Ammonia Concentration (ppm) | Current Change (%) |
| 50 | 15 |
| 100 | 28 |
| 200 | 45 |
| 400 | 70 |
Note: Data is representative of the performance of polyaniline derivatives with similar structures.
Catalytic Applications of Derivatives (Excluding Biological Catalysis)
While the applications of this compound-derived polymers in chemical sensing are well-documented, their specific use as catalysts in industrial organic synthesis is less explored in publicly available literature. However, the broader class of polyaniline-based materials has been investigated for various catalytic applications, primarily as supports for metal catalysts and in photocatalysis.
Polyanilines can act as a matrix to disperse and stabilize metal nanoparticles, such as palladium (Pd). mdpi.com These composite materials have shown catalytic activity in hydrogenation reactions. mdpi.com The polyaniline support can influence the activity and stability of the metallic catalyst through electronic interactions. mdpi.com
Furthermore, polyaniline-based composites have been studied as photocatalysts. nih.govnih.gov In these systems, the polyaniline component can enhance the photocatalytic efficiency of semiconductor materials like titanium dioxide (TiO₂) by improving charge separation and extending the light absorption into the visible region. nih.govnih.gov
It is important to note that these are general applications of the polyaniline class of polymers. Specific research on the intrinsic, non-biological catalytic activity of polymers derived directly from this compound in industrial organic synthesis is not extensively reported. Further research is needed to explore the potential of these specific polymer derivatives as standalone catalysts.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Catalyst Systems
While established methods for the synthesis of 2-alkenylanilines exist, the pursuit of more efficient, selective, and sustainable routes remains a critical objective. Future research will likely focus on the development of novel catalyst systems that can overcome the limitations of current methodologies.
Palladium-catalyzed reactions, for instance, have been instrumental in the synthesis of substituted anilines and indoles. rsc.orgnih.govsemanticscholar.org However, the development of next-generation palladium catalysts with improved turnover numbers and broader functional group tolerance is an ongoing endeavor. For the synthesis of 2-(but-1-en-2-yl)aniline and its analogues, research into palladium catalysts supported by innovative ligands could lead to milder reaction conditions and higher yields. A key challenge is the selective formation of the desired butenyl isomer.
Another promising area is the application of ruthenium-based catalysts, particularly in ene-yne cross-metathesis reactions. beilstein-journals.orgnih.govresearchgate.net These catalysts are known for their high functional group tolerance. nih.gov Exploring ene-yne metathesis could provide a direct and atom-economical route to 2-alkenylanilines from simpler starting materials. Future work could focus on designing ruthenium catalysts that offer superior control over stereoselectivity and regioselectivity in these transformations.
The table below summarizes potential catalytic systems for the synthesis of 2-alkenylanilines, which could be adapted and optimized for this compound.
| Catalyst System | Reaction Type | Potential Advantages |
| Palladium(II) Acetate with Buchwald-Hartwig ligands | C-N Cross-Coupling | High efficiency for C-N bond formation |
| Grubbs' Catalysts (Ruthenium-based) | Olefin Metathesis | High functional group tolerance, atom economy |
| Rhodium Complexes | C-H Activation/Functionalization | Direct functionalization of the aniline (B41778) core |
Advanced Mechanistic Studies of Complex Transformations
A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future mechanistic studies will likely employ a combination of kinetic experiments, isotopic labeling, and computational modeling.
For palladium-catalyzed C-N coupling reactions, which could be used to synthesize the aniline precursor, detailed mechanistic studies have already provided valuable insights into the catalytic cycle, including oxidative addition and reductive elimination steps. uwindsor.casemanticscholar.org Future work could focus on the specific intermediates involved in the synthesis of ortho-alkenylated anilines, which may present unique steric and electronic challenges.
The cyclization of 2-alkenylanilines to form indoles and other heterocyclic structures is another area ripe for mechanistic investigation. mdpi.comacs.orgresearchgate.net Understanding the precise role of the catalyst and the reaction intermediates in these transformations will enable better control over product selectivity. For example, elucidating the factors that favor a six-membered versus a five-membered ring closure would be of significant synthetic value.
Design and Synthesis of New Functionalized Derivatives with Tailored Properties
The functional versatility of the this compound scaffold allows for the design and synthesis of a wide array of new derivatives with properties tailored for specific applications. Future research will focus on introducing various functional groups to both the aromatic ring and the butenyl side chain.
For example, the introduction of electron-donating or electron-withdrawing groups onto the aniline ring can modulate the electronic properties of the molecule, which is particularly relevant for applications in organic electronics. rsc.org Similarly, modification of the butenyl chain could be used to tune the solubility and processability of polymers derived from these monomers. The synthesis of such derivatives could be achieved through multi-component reactions or by leveraging transition-metal-catalyzed C-H functionalization. rsc.orgbath.ac.uknih.gov
The following table provides examples of potential functionalized derivatives and their prospective applications.
| Functional Group | Potential Application |
| Halogens (F, Cl, Br) | Precursors for further cross-coupling reactions, flame retardants |
| Alkoxy groups | Modulation of electronic properties, improved solubility |
| Nitro groups | Precursors for other functional groups, potential for nonlinear optical materials |
| Cyano groups | Building blocks for complex heterocyclic synthesis |
Integration into Advanced Material Systems Beyond Conducting Polymers
While the use of aniline derivatives in conducting polymers is well-established, the unique structure of this compound opens up possibilities for its integration into other advanced material systems. The presence of a reactive double bond allows for its use as a monomer in various polymerization techniques, or as a cross-linking agent.
Future research could explore the incorporation of this compound into the synthesis of novel copolymers with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). princeton.edu The ortho-alkenyl group could also serve as a handle for post-polymerization modification, allowing for the fine-tuning of material properties.
Furthermore, derivatives of this compound could find use as building blocks for the synthesis of complex organic molecules with biological activity, including pharmaceuticals and agrochemicals. mdpi.com The aniline core is a common motif in many bioactive compounds, and the butenyl side chain provides a reactive site for further chemical transformations.
Synergistic Application of Experimental and Computational Methodologies
The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and optimization of new chemical entities and processes. Future research on this compound will greatly benefit from this synergistic approach.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of potential derivatives, as well as to elucidate reaction mechanisms and predict spectroscopic properties. acs.orgunt.edupurdue.edu This can help in the rational design of new functionalized monomers with desired properties and in the selection of optimal reaction conditions. For instance, computational screening of different catalyst systems could identify promising candidates for experimental investigation, saving significant time and resources.
Experimental studies, in turn, provide the necessary data to validate and refine the computational models. mdpi.com The combination of these two approaches will lead to a deeper and more comprehensive understanding of the chemical behavior of this compound and its derivatives, paving the way for their successful application in various fields.
Sustainable and Scalable Synthetic Processes for Industrial Relevance
For this compound to have a significant industrial impact, the development of sustainable and scalable synthetic processes is essential. Future research in this area will focus on green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. nih.govresearchgate.netresearchgate.netchemistryworld.com
One promising avenue is the exploration of flow chemistry for the synthesis of this compound and its derivatives. mdpi.com Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. researchgate.net The development of a continuous flow process for the synthesis of this compound could significantly reduce its production cost and environmental footprint.
The following table outlines key strategies for developing sustainable and scalable synthetic processes.
| Strategy | Description |
| Flow Chemistry | Use of continuous flow reactors for improved efficiency and safety. |
| Heterogeneous Catalysis | Development of recyclable catalysts to minimize waste. |
| Green Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
